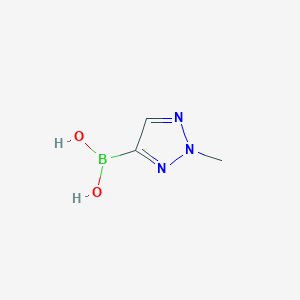
2-(2-Fluoro-6-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8FN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 2-fluoro-6-methylphenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methylphenyl)acetonitrile typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-6-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-6-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Fluoro-6-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups on the aromatic ring can influence its binding affinity and specificity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-methylphenyl)acetonitrile
- 2-(2-Fluoro-5-methylphenyl)acetonitrile
- 2-(2-Fluoro-3-methylphenyl)acetonitrile
Uniqueness
2-(2-Fluoro-6-methylphenyl)acetonitrile is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C9H8FN |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
2-(2-fluoro-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8FN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 |
InChI Key |
HIZJPWVEFJTDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)


![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)




